2-Methoxy-2-methylbutane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H15NO3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-methoxy-2-methylbutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |
InChI Key |
KBNDZKDIFCOHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CS(=O)(=O)N)OC |
Origin of Product |
United States |
Rigorous Structural Elucidation and Conformational Analysis of 2 Methoxy 2 Methylbutane 1 Sulfonamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Methoxy-2-methylbutane-1-sulfonamide by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.
The structure of this compound, CH₃-CH₂-C(CH₃)(OCH₃)-CH₂-SO₂-NH₂, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. Due to the presence of a chiral center at the quaternary carbon (C2), the adjacent methylene (B1212753) protons (-CH₂-SO₂-) are diastereotopic and would be expected to appear as a complex multiplet or two distinct signals. The assignments are based on established chemical shift principles and data from analogous structures. docbrown.infodocbrown.info
Interactive Data Table: Predicted ¹H NMR Assignments for this compound (in CDCl₃)
| Label | Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-a | -C(H ₃)CH₂- | ~ 0.9 | Triplet (t) |
| H-b | -CH₃CH ₂- | ~ 1.6 | Quartet (q) |
| H-c | -C(CH ₃)(OCH₃)- | ~ 1.2 | Singlet (s) |
| H-d | -OCH ₃ | ~ 3.2 | Singlet (s) |
| H-e | -C-CH ₂-SO₂- | ~ 3.1 | AB quartet or Multiplet |
| H-f | -SO₂-NH ₂ | ~ 4.8 | Broad Singlet (br s) |
Interactive Data Table: Predicted ¹³C NMR Assignments for this compound (in CDCl₃)
| Label | Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | C H₃-CH₂- | ~ 8 |
| C-2 | -CH₃-C H₂- | ~ 30 |
| C-3 | -C (CH₃)(OCH₃)- | ~ 78 |
| C-4 | -C(C H₃)(OCH₃)- | ~ 22 |
| C-5 | -OC H₃ | ~ 50 |
| C-6 | -C-C H₂-SO₂- | ~ 60 |
To confirm the assignments from one-dimensional spectra and elucidate the complete connectivity of the molecule, a series of two-dimensional NMR experiments are essential. science.govsdsu.eduuvic.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the ethyl group protons, H-a (triplet at ~0.9 ppm) and H-b (quartet at ~1.6 ppm), confirming their adjacent relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. youtube.com It would be used to definitively link each proton signal to its corresponding carbon signal, for example, connecting the H-a signal to the C-1 signal and the H-d methoxy (B1213986) proton signal to the C-5 carbon signal.
The methyl protons (H-c) to the quaternary carbon (C-3), the ethyl methylene carbon (C-2), and the sulfonamide methylene carbon (C-6).
The methoxy protons (H-d) to the quaternary carbon (C-3).
The ethyl protons (H-a, H-b) to the quaternary carbon (C-3).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insight into the molecule's three-dimensional structure and preferred conformation. researchgate.net For example, NOESY could show correlations between the methoxy protons (H-d) and the protons of the neighboring methyl (H-c) and ethyl (H-b) groups, helping to define their spatial arrangement around the C2-O bond.
Sulfonamides are known to exhibit restricted rotation around the sulfur-nitrogen (S-N) bond, which can lead to the existence of distinct conformational isomers. umich.eduresearchgate.net This hindered rotation arises from the partial double-bond character of the S-N bond and steric interactions.
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can be employed to investigate this phenomenon. At low temperatures, the rotation around the S-N bond may become slow enough on the NMR timescale to allow for the observation of separate signals for the non-equivalent amino protons. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal, allowing for the calculation of the energy barrier to rotation. umich.edu Similar dynamic processes could also be investigated for rotation around the C2-C(SO₂) bond.
Derivative Chemistry and Functionalization Strategies of 2 Methoxy 2 Methylbutane 1 Sulfonamide
Cycloaddition and Annulation Strategies Utilizing 2-Methoxy-2-methylbutane-1-sulfonamide Precursors
1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrile Oxides, Nitrones)
No research data is currently available on the 1,3-dipolar cycloaddition reactions of this compound with nitrile oxides, nitrones, or other 1,3-dipoles.
Other Pericyclic Reactions
There is no available information in the scientific literature regarding the participation of this compound in other types of pericyclic reactions.
An in-depth analysis of the chemical compound this compound through advanced theoretical and computational studies reveals significant insights into its molecular properties. While direct research on this specific molecule is limited, a comprehensive understanding can be constructed by applying established computational methodologies and examining data from structurally analogous compounds. These computational techniques, including quantum chemical calculations and vibrational spectroscopy simulations, are pivotal in predicting the molecule's behavior and characteristics.
Applications of 2 Methoxy 2 Methylbutane 1 Sulfonamide in Advanced Organic Synthesis and Catalysis
Development of Chemical Probes and Programmable Reagents
Without any research findings on "2-Methoxy-2-methylbutane-1-sulfonamide," a detailed and scientifically accurate article that adheres to the requested structure and content inclusions cannot be produced.
Based on a comprehensive search of available scientific and industrial literature, there is currently no specific information regarding the applications of the chemical compound This compound in the requested areas.
Searches for the compound's role in specialty chemicals, agrochemicals, industrial formulations, and material science did not yield any relevant research findings or documented uses. The provided outline focuses on specific applications, and no data could be retrieved to populate these sections accurately and authoritatively.
Therefore, the requested article on the "," specifically focusing on the subsections under "Broader Applications in Specialty Chemicals and Agrochemicals," cannot be generated at this time due to the absence of publicly available information on this particular compound.
Future Research Directions and Emerging Trends in 2 Methoxy 2 Methylbutane 1 Sulfonamide Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional sulfonamide synthesis often involves harsh reagents and generates significant waste. Future research will prioritize the development of greener, more efficient synthetic methodologies.
Direct C-H Sulfonamidation: A primary goal is to move beyond multi-step sequences that rely on pre-functionalized starting materials. Research into direct C-H activation and amination of the methylbutane backbone would represent a significant leap in atom economy, allowing for the direct installation of the sulfonamide group onto the hydrocarbon scaffold.
Eco-Friendly Solvents and Catalysts: The exploration of sustainable solvents like water, ethanol, or deep eutectic solvents for the synthesis of sulfonamides is a growing trend. rsc.org Future work will likely focus on adapting these systems for the synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide, potentially using recyclable catalysts to minimize environmental impact. rsc.org
One-Pot Methodologies: Combining multiple reaction steps into a single, seamless operation (a "one-pot" synthesis) reduces solvent usage, energy consumption, and purification efforts. Future routes could involve the in-situ generation of a sulfonyl chloride from a corresponding thiol, followed immediately by amination to yield the final product, avoiding the isolation of reactive intermediates. nih.govorganic-chemistry.org
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Direct C-H Sulfonamidation | Reduces step count, minimizes waste | Enables synthesis from simple hydrocarbon precursors. |
| Use of Green Solvents | Lowers environmental impact, improves safety | Adaptation of water or bio-based solvents for key synthetic steps. |
| One-Pot Synthesis | Increases efficiency, reduces resource consumption | Streamlines the conversion of sulfur-containing precursors to the final sulfonamide. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
Understanding and exploiting the inherent reactivity of the this compound structure is crucial for discovering new applications.
N-H Functionalization: The sulfonamide N-H bond is a key site for chemical modification. Future research will likely explore novel N-alkylation, N-arylation, and N-acylation reactions under mild, catalytic conditions. This could lead to the creation of extensive libraries of derivatives for biological screening.
Carbene-Catalyzed Modifications: Recent advances have shown that N-unsubstituted sulfonamides can be modified using carbene organocatalysis. rsc.org Applying this methodology to this compound could enable highly enantioselective transformations, yielding chiral derivatives with potential applications as prodrugs or in asymmetric synthesis. rsc.org
Bioisosteric Replacement Strategies: The sulfonamide group is a well-known bioisostere for amides and carboxylic acids. nih.gov Future work could involve the strategic incorporation of the this compound moiety into known biologically active molecules to modulate properties like metabolic stability, solubility, and target binding affinity. nih.gov
Advanced Computational Modeling for Precise Property Prediction and Reaction Design
In silico methods are becoming indispensable tools in modern chemistry for accelerating research and reducing experimental costs.
Density Functional Theory (DFT) Analysis: DFT calculations can be employed to predict the geometric, electronic, and spectroscopic properties of this compound. This includes mapping the molecule's frontier molecular orbitals (FMOs) to understand its reactivity hotspots and predicting its behavior in different chemical environments. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including its conformational flexibility and its interactions with solvents or biological macromolecules like proteins. This is particularly valuable for designing derivatives with specific binding properties.
Reaction Pathway Modeling: Computational tools can be used to model potential reaction pathways for the synthesis and transformation of the compound. This allows for the rational design of experiments by predicting transition states, activation energies, and potential byproducts, thereby optimizing reaction conditions before they are even attempted in the lab.
| Computational Method | Predicted Property | Application in Research |
| Density Functional Theory (DFT) | Molecular orbital energies, electron density, chemical potential | Predicting sites of reactivity, understanding electronic structure. mdpi.com |
| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing | Designing crystalline materials, understanding solid-state properties. mdpi.com |
| Molecular Dynamics (MD) | Conformational changes, binding affinity | Simulating interactions with biological targets, predicting drug-likeness. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow and automated systems offers significant advantages in terms of safety, scalability, and reproducibility.
Continuous Flow Synthesis: The synthesis of sulfonamides and their precursors can be adapted to flow chemistry systems. mdpi.com This approach allows for precise control over reaction parameters (temperature, pressure, residence time) and enables the safe handling of hazardous reagents, which is particularly relevant for chlorosulfonation reactions. mdpi.com A continuous process for this compound would improve yield, purity, and scalability.
Automated Library Generation: Automated platforms can perform multi-step reaction sequences to rapidly generate libraries of related compounds. acs.orgacs.org By immobilizing a sulfonamide precursor on a solid support, an automated system could perform sequential reactions to create a diverse array of N-substituted derivatives of this compound for high-throughput screening. acs.org
Investigation of Organocatalytic Roles beyond Asymmetric Synthesis
While sulfonamides, particularly those derived from proline, are known organocatalysts for asymmetric reactions, future research could explore broader catalytic applications. nih.govgoogle.com
Development of Novel Catalytic Scaffolds: The unique steric and electronic properties of the 2-methoxy-2-methylbutyl group could be leveraged in the design of new organocatalysts. By incorporating this moiety into a known catalytic framework (e.g., a proline or thiourea (B124793) scaffold), it may be possible to fine-tune the catalyst's solubility, stability, and stereochemical influence.
Applications in Non-Asymmetric Catalysis: Research could investigate the potential for derivatives of this compound to catalyze reactions where chirality is not the primary goal, such as oxidation, reduction, or C-C bond-forming reactions, potentially through mechanisms involving hydrogen bonding or other non-covalent interactions.
Expanding the Scope of Derived Complex Chemical Scaffolds
The this compound unit can serve as a versatile building block for the construction of more complex and functionally rich molecules.
Incorporation into Heterocyclic Systems: Sulfonamides can be key components in the synthesis of complex heterocyclic structures, such as quinazolinones or piperazines. mdpi.commdpi.com Future synthetic efforts will likely focus on using this compound as a starting material or intermediate to build novel heterocyclic scaffolds. The bulky and lipophilic nature of the 2-methoxy-2-methylbutyl group could impart unique pharmacological properties to these new molecules.
Synthesis of Macrocycles: The sulfonamide linkage can be incorporated into macrocyclic structures. Research in this area could explore the synthesis of macrocycles containing the this compound motif, which could have applications as host molecules in supramolecular chemistry or as conformationally constrained therapeutic agents.
Q & A
Basic: What synthetic methodologies are recommended for 2-Methoxy-2-methylbutane-1-sulfonamide, and how can reaction purity be optimized?
Answer:
The synthesis of sulfonamide derivatives typically involves sulfonyl chloride intermediates undergoing nucleophilic substitution with amines. For methoxy-substituted analogs like this compound, critical steps include:
- Starting Material Preparation : Use of methoxy-substituted alkyl or aryl sulfonyl chlorides (e.g., 2-fluorobenzenesulfonyl chloride in ) .
- Reaction Conditions : Controlled temperature (e.g., 0–25°C) and anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
- Purification : Column chromatography with silica gel and polar solvent systems (e.g., ethyl acetate/hexane) to isolate the product from by-products like unreacted amines or sulfonic acids .
Key Validation : Confirm purity via HPLC (≥95%) and characterize using H/C NMR and FT-IR (e.g., S=O stretches at ~1350–1150 cm) .
Advanced: How can researchers address discrepancies in the biological activity of sulfonamide derivatives across pharmacological studies?
Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
- Structural Variability : Minor substituent changes (e.g., methoxy vs. methyl groups) altering binding affinity. Compare analogs like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide () and 2-Fluoro-6-methoxybenzenesulfonamide () .
- Experimental Design : Standardize assay conditions (e.g., pH, cell lines) and include positive controls (e.g., known sulfonamide inhibitors).
- Data Interpretation : Apply longitudinal analysis (–21) to distinguish short-term efficacy from long-term toxicity or resistance .
Basic: What analytical techniques are critical for verifying the structural integrity of this compound?
Answer:
- Spectroscopy :
- NMR : Confirm methoxy (-OCH) protons at δ 3.2–3.5 ppm and sulfonamide (-SONH) protons at δ 5.0–7.0 ppm (broad) .
- FT-IR : Identify S=O asymmetric/symmetric stretches (~1350 cm and ~1150 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out impurities .
Advanced: What strategies minimize by-product formation during the sulfonylation of methoxy-substituted precursors?
Answer:
By-products (e.g., sulfonic acids or disubstituted amines) can be mitigated via:
- Stoichiometric Control : Use a 1:1.2 molar ratio of sulfonyl chloride to amine to ensure complete reaction.
- Temperature Modulation : Slow addition of sulfonyl chloride at 0°C to reduce exothermic side reactions.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive methoxy groups .
Validation : Monitor reaction progress via TLC and quench unreacted sulfonyl chloride with ice-cold water .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions : Store in amber vials at –20°C under desiccant (e.g., silica gel) to prevent hydrolysis of the sulfonamide group .
- Degradation Monitoring : Perform periodic HPLC analysis to detect hydrolyzed products (e.g., sulfonic acids). A >5% degradation over 6 months warrants reformulation .
Advanced: How does the methoxy group’s electronic effect influence the reactivity of sulfonamides in nucleophilic substitutions?
Answer:
The methoxy (-OCH) group is electron-donating via resonance, which:
- Activates Aromatic Rings : Enhances electrophilic substitution at para positions in aryl sulfonamides () .
- Alters Basicity : Reduces the nucleophilicity of the sulfonamide nitrogen, slowing reactions with electrophiles.
Experimental Validation : Compare reaction rates of methoxy-substituted vs. non-substituted sulfonamides under identical conditions (e.g., SN2 reactions with alkyl halides) .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonamide dust or vapors.
- Waste Disposal : Collect chemical waste in designated containers for incineration by licensed facilities .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Answer:
- Docking Studies : Use software like AutoDock to simulate binding to target enzymes (e.g., carbonic anhydrase). Compare with known inhibitors () .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to design potent analogs .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition assays at 10 µM–1 mM) .
Basic: What solvents are compatible with this compound for recrystallization?
Answer:
- Polar Solvents : Ethanol/water mixtures (70:30 v/v) or acetone for high-yield recrystallization.
- Avoid : Chloroform or DMSO, which may form solvates or degrade the compound .
Advanced: How do steric effects from the 2-methylbutane group impact the compound’s pharmacokinetic properties?
Answer:
The bulky 2-methylbutane moiety:
- Reduces Solubility : Increases logP, enhancing membrane permeability but limiting aqueous solubility.
- Metabolic Stability : Slows hepatic oxidation compared to linear alkyl chains. Validate via in vitro microsomal assays ( ) .
Optimization : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
